Enantiomer-Dependent TRPM8 Antagonist Potency: (R) vs. (S) Configuration
The (R)-configured chiral amine is a direct precursor to potent TRPM8 antagonists. A derivative incorporating the (R)-amine substructure, tested as a urea derivative, demonstrated an IC50 of 59 nM against human TRPM8 [1]. In contrast, the corresponding (S)-enantiomer of related TRPM8 antagonists has been shown to be significantly less active or completely inactive in similar functional calcium-flux assays, establishing a critical enantioselective requirement [2]. Procurement of the (R)-isomer with high enantiomeric excess is therefore mandatory to maintain target potency in lead optimization.
| Evidence Dimension | TRPM8 antagonist functional activity |
|---|---|
| Target Compound Data | IC50 = 59 nM (for a derivative incorporating the (R)-amine substructure) [1] |
| Comparator Or Baseline | (S)-enantiomer of a structurally analogous TRPM8 antagonist scaffold |
| Quantified Difference | (S)-isomer typically exhibits IC50 > 1 µM or is inactive; representing a >17-fold potency loss [2] |
| Conditions | Human TRPM8 in CHO cells; inhibition of icilin-induced intracellular Ca2+ |
Why This Matters
The (R)-configuration is structurally required for antagonism; any procurement of the racemic or (S)-form will yield unpredictable and likely inactive screening results, wasting research resources.
- [1] BindingDB Entry BDBM50463865. Antagonist activity at human TRPM8, IC50 = 59 nM. View Source
- [2] Givaudan SA. HETEROCYCLIC DERIVATIVES AS TRPM8 ANTAGONISTS. Patent WO2023230581A1. Enantiomer activity data. View Source
